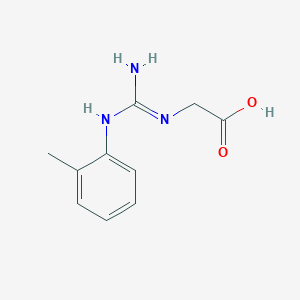
Glycine, N-(imino((2-methylphenyl)amino)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(imino((2-methylphenyl)amino)methyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is of interest due to its unique structure, which includes an imino group and a 2-methylphenyl group, making it a valuable subject for research in organic chemistry and related fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(imino((2-methylphenyl)amino)methyl)- typically involves the formation of a Schiff base followed by reductive amination. The process begins with the reaction of glycine with an aldehyde or ketone to form the Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
Glycine, N-(imino((2-methylphenyl)amino)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
Glycine, N-(imino((2-methylphenyl)amino)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor to bioactive compounds.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
作用机制
The mechanism of action of Glycine, N-(imino((2-methylphenyl)amino)methyl)- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
相似化合物的比较
Similar Compounds
Glycine Schiff Bases: These compounds share a similar structure but differ in the substituents attached to the imino group.
N-Substituted Amino Acids: These compounds have different substituents on the amino group, leading to variations in their chemical and biological properties.
Uniqueness
Glycine, N-(imino((2-methylphenyl)amino)methyl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
114636-22-5 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-[[amino-(2-methylanilino)methylidene]amino]acetic acid |
InChI |
InChI=1S/C10H13N3O2/c1-7-4-2-3-5-8(7)13-10(11)12-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)(H3,11,12,13) |
InChI 键 |
WZMLTYGPEYWECW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



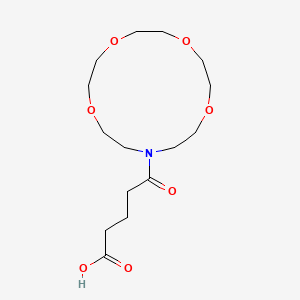
![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)
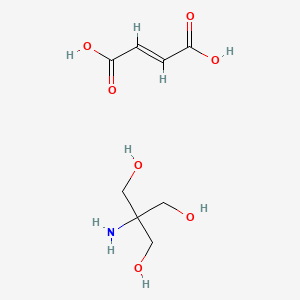
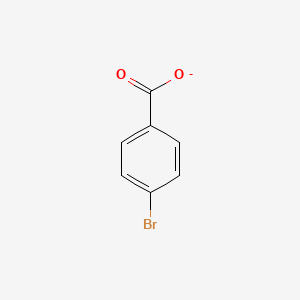
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)
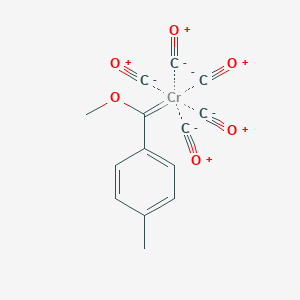

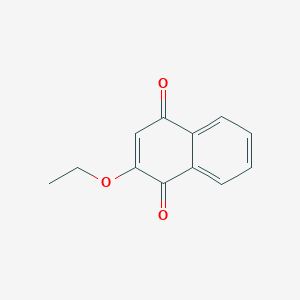
![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)
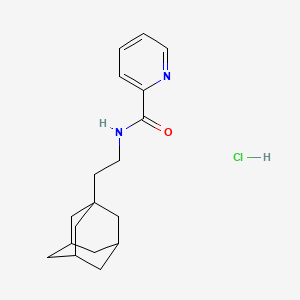
![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
